1,2-Ethane-D4-dithiol
Overview
Description
1,1,2,2-Tetradeuterioethane-1,2-dithiol is a deuterated analog of ethane-1,2-dithiol, where the hydrogen atoms at positions 1 and 2 are replaced with deuterium. This compound is of interest due to its unique isotopic properties, which can be useful in various scientific research applications.
Mechanism of Action
Target of Action
1,1,2,2-Tetradeuterioethane-1,2-dithiol, also known as Ethane-1,1,2,2-d4, is a stable isotope of Ethane-1,2-dithiol . It is a common building block in organic synthesis and an excellent ligand for metal ions . .
Mode of Action
As a 1,2-dithiol, this compound is widely used in organic chemistry because it reacts with aldehydes and ketones to give 1,3-dithiolanes, which are useful intermediates . The reaction can be represented as follows:
C2H4(SH)2+RR′CO→C2H4S2CRR′+H2OC_2H_4(SH)_2 + RR'CO \rightarrow C_2H_4S_2CRR' + H_2O C2H4(SH)2+RR′CO→C2H4S2CRR′+H2O
Pharmacokinetics
It is known that the compound is a colorless liquid, slightly soluble in water, and has good solubility in most organic solvents . These properties may influence its bioavailability.
Result of Action
Its primary known use is as a building block in organic synthesis .
Biochemical Analysis
Biochemical Properties
1,1,2,2-Tetradeuterioethane-1,2-dithiol is known to be more reactive than ethylene glycol, making it more likely to react with aldehydes and ketones to form dithioacetals . These dithioacetals are important intermediates in organic synthesis and can also be used for the protection of carbonyl groups .
Molecular Mechanism
The molecular mechanism of action of 1,1,2,2-Tetradeuterioethane-1,2-dithiol involves its reaction with carbonyl groups to form dithioacetals . This reaction can lead to the protection of these groups, preventing them from undergoing further reactions. This can have significant effects on the activity of biomolecules that contain carbonyl groups.
Preparation Methods
1,1,2,2-Tetradeuterioethane-1,2-dithiol can be synthesized through the deuteration of ethane-1,2-dithiol. The typical synthetic route involves the reaction of 1,2-dichloroethane with deuterated sodium bisulfide in an aqueous medium . Another laboratory method includes the reaction of 1,2-dibromoethane with deuterated thiourea followed by hydrolysis . Industrial production methods are similar but scaled up to meet commercial demands.
Chemical Reactions Analysis
1,1,2,2-Tetradeuterioethane-1,2-dithiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides using oxidizing agents like hydrogen peroxide or iodine.
Reduction: It can be reduced back to the thiol form using reducing agents such as lithium aluminum hydride.
Substitution: The thiol groups can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.
Common Reagents and Conditions: Typical reagents include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions.
Major Products: The major products depend on the type of reaction.
Scientific Research Applications
1,1,2,2-Tetradeuterioethane-1,2-dithiol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand for metal ions.
Biology: The compound is used in studies involving isotopic labeling to trace biochemical pathways.
Medicine: It can be used in the development of pharmaceuticals where isotopic labeling is required.
Industry: The compound is used in the production of specialized chemicals and materials.
Comparison with Similar Compounds
1,1,2,2-Tetradeuterioethane-1,2-dithiol is compared with other similar compounds such as:
Ethane-1,2-dithiol: The non-deuterated analog, which has similar chemical properties but lacks the isotopic labeling.
1,2-Benzenedithiol: A related compound with a benzene ring, offering different reactivity and applications.
1,3-Propanedithiol: Another dithiol with a different carbon chain length, affecting its chemical behavior and uses.
The uniqueness of 1,1,2,2-Tetradeuterioethane-1,2-dithiol lies in its deuterium content, which provides distinct advantages in isotopic labeling and stability in various chemical and biological processes.
Properties
IUPAC Name |
1,1,2,2-tetradeuterioethane-1,2-dithiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6S2/c3-1-2-4/h3-4H,1-2H2/i1D2,2D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMPLPIFKRHAAC-LNLMKGTHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])S)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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